molecular formula C8H5ClN2O B2725476 6-chloro-1,5-naphthyridin-2(1H)-one CAS No. 1394003-98-5

6-chloro-1,5-naphthyridin-2(1H)-one

Cat. No. B2725476
CAS RN: 1394003-98-5
M. Wt: 180.59
InChI Key: JPPALMUZMRZGSL-UHFFFAOYSA-N
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Description

6-chloro-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of naphthyridine derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Synthesis and Biomedical Applications

6-chloro-1,5-naphthyridin-2(1H)-one is part of a broader family of heterocyclic compounds known as 1,6-naphthyridines, which are recognized for their ability to provide ligands for several receptors in the body. This compound is involved in a wide range of biomedical applications due to its structural diversity and synthetic accessibility. The synthesis methods for 1,6-naphthyridines, starting from either preformed pyridine or pyridone rings, have been extensively developed to facilitate the discovery of novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, highlighting their potential in pharmaceutical research (Oliveras et al., 2021).

Opto-Electrical Properties and Quantum Chemistry Calculation

Another fascinating area of application for this compound derivatives is in the field of organic semiconductors. These compounds have shown promising opto-electrical properties, making them suitable for use in organic light-emitting diodes (OLEDs). Their ability to emit blue fluorescence and possess high thermal robustness, alongside suitable electron affinities and ionization potentials, underscores their utility in developing high-efficiency OLEDs (Wang et al., 2012).

Ligand Design for Metal Complexes

The structural motif of this compound has been exploited in the design of bridging ligands for metal complexes. These ligands have been successfully applied in constructing Ru(II) complexes, showcasing the versatility of 1,5-naphthyridines in coordination chemistry. The introduction of 1,5-naphthyridine into ligands has led to significant shifts in the absorption bands of these complexes, indicative of their potential applications in photochemistry and photophysics (Singh & Thummel, 2009).

Green Chemistry Synthesis

In the realm of green chemistry, this compound derivatives have been synthesized through eco-friendly protocols. These approaches leverage the principles of green chemistry, such as the use of water as a solvent and avoiding toxic reagents, to fabricate naphthyridines. Such methodologies underscore the importance of sustainable practices in chemical synthesis, with the added benefit of providing a wide substrate range and shorter reaction times (Mukhopadhyay et al., 2011).

properties

IUPAC Name

6-chloro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6-5(10-7)2-4-8(12)11-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPALMUZMRZGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1394003-98-5
Record name 6-chloro-1,5-naphthyridin-2(1H)-one
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